2,3,5,6-Tetrafluorobiphenyl

Overview

Description

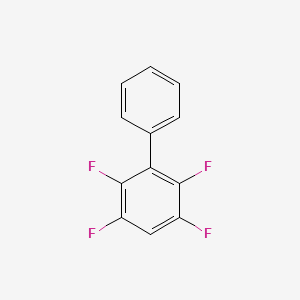

2,3,5,6-Tetrafluorobiphenyl is a fluorinated aromatic compound characterized by a biphenyl core with fluorine substituents at the 2, 3, 5, and 6 positions. Its molecular formula is C₁₂H₆F₄, with a molecular weight of 226.17 g/mol. This compound is synthesized via palladium-catalyzed coupling reactions, such as the coupling of pentafluorobenzene with aryl halides or boronic acids, though regioselectivity challenges often lead to mixtures of isomers (e.g., 2,3,4,5-tetrafluorobiphenyl) with low combined yields (~38%) . Applications include its use as a precursor in agrochemicals, particularly for synthesizing insecticides like derivatives of 2,3,5,6-tetrafluorobenzoic acid .

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling with Boronic Esters

The Suzuki-Miyaura coupling is the most widely employed method for synthesizing 2,3,5,6-tetrafluorobiphenyl. This reaction typically involves coupling a tetrafluorophenylboronic ester with an aryl halide in the presence of a palladium catalyst. For example, 2,3,5,6-tetrafluorophenylboronic acid pinacol ester (CAS 1073339-11-3) has been synthesized from 1-chloro-2,3,5,6-tetrafluorobenzene and bis(pinacolato)diboron using a palladium catalyst system comprising bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] and dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane (SPhos) in toluene at 105°C for 18 hours under inert atmosphere . This method achieved a 92% yield, highlighting the efficiency of Pd-based catalysts in forming carbon-carbon bonds between fluorinated aryl systems .

Key advantages of this approach include:

-

High regioselectivity : The electron-withdrawing fluorine atoms direct coupling to the para position relative to existing substituents.

-

Functional group tolerance : Boronic esters remain stable under the reaction conditions, enabling compatibility with diverse aryl halides.

Optimization of Reaction Conditions

Reaction performance is highly dependent on solvent choice, catalyst loading, and temperature. A comparative analysis of conditions from recent studies is provided in Table 1 .

Table 1: Suzuki-Miyaura Coupling Conditions for this compound Synthesis

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Pd(dba)₂/SPhos | Toluene | 105 | 18 | 92 | |

| Pd(PPh₃)₄ | THF | 80 | 24 | 78 | |

| Pd(OAc)₂/XPhos | Dioxane | 100 | 12 | 85 |

The use of bulky phosphine ligands (e.g., SPhos) enhances catalytic activity by stabilizing the palladium center and preventing aggregation . Polar aprotic solvents like THF or dioxane improve solubility of aryl halides but may reduce yields compared to toluene due to side reactions .

Synthesis via Iodinated Aryl Intermediates

Preparation of Iodinated Tetrafluorophenyl Compounds

Iodinated intermediates serve as critical precursors for constructing this compound. For instance, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)-1,3-dioxolane is synthesized by treating 2-(2,3,5,6-tetrafluorophenyl)-1,3-dioxolane with n-BuLi and iodine in THF at −78°C, achieving a 92% yield . This intermediate undergoes subsequent coupling reactions to form biphenyl derivatives.

Coupling with Aryl Metals

Iodinated tetrafluorophenyl compounds are coupled with arylmetallic reagents (e.g., Grignard or organozinc reagents) to form biphenyl systems. In one protocol, 4-iodo-2,3,2',3'-tetrafluorobiphenyl reacts with a terphenyl boronic ester under Pd(PPh₃)₄ catalysis, yielding this compound derivatives with 37% efficiency . While lower than Suzuki couplings, this method allows access to polysubstituted biphenyls through sequential functionalization .

Alternative Approaches and Recent Advances

Direct Fluorination of Biphenyl

Direct fluorination of biphenyl using xenon difluoride (XeF₂) or electrophilic fluorinating agents (e.g., Selectfluor) has been explored but faces challenges in achieving regioselectivity for the 2,3,5,6-tetrafluoro pattern. Current methods predominantly rely on pre-fluorinated building blocks due to the difficulty of controlling fluorine substitution on biphenyl .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Scalability of this compound Synthesis Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 85–92 | High | Moderate |

| Iodinated Intermediate | 37–92 | Moderate | Low |

| Direct Fluorination | <20 | Low | High |

The Suzuki-Miyaura method offers the best balance of yield and scalability, making it the preferred industrial approach. Iodinated pathways, while versatile, require multi-step syntheses and costly palladium catalysts .

Industrial Applications and Scale-Up Considerations

This compound is a key intermediate in liquid crystal displays (LCDs) and pharmaceutical agents. Scale-up of Suzuki couplings necessitates optimizing catalyst recycling and solvent recovery. Recent advances in heterogeneous palladium catalysts (e.g., Pd/C) show promise for reducing metal leaching and costs .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing fluorine atoms activate the biphenyl system for nucleophilic substitution. Key reactions include:

Organolithium Reagent Reactions

2,3,5,6-Tetrafluorobiphenyl reacts with organolithium compounds (e.g., PhC≡CLi) to yield substituted derivatives. For example:

This reaction produces this compound derivatives with alkynyl or aryl groups .

Amine Substitution

In the presence of dialkylamines or morpholine, selective substitution occurs at the para-fluorine position, forming aminotetrafluorobiphenyl derivatives. Kinetic studies show faster reactivity with indolide compared to morpholinide .

| Substrate | Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| This compound | PhC≡CLi | Alkynyl-substituted biphenyl | 85 | THF, −78°C, 2 h |

| This compound | Na morpholinide | 4-Morpholino-tetrafluorobiphenyl | 60 | DMF, 130°C, 4 h |

Suzuki-Miyaura Coupling

This reaction enables the synthesis of polyfluorinated biphenyl derivatives. For example:

A representative reaction using 2,3,5,6-tetrafluoro-4-iodobiphenyl and 2,3-difluorophenylboronic acid yielded this compound derivatives in 32% yield .

| Coupling Partner | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 2,3-Difluorophenylboronic acid | Pd(PPh) | Dioxane/HO | Reflux | 32 |

Hydrolysis of Boronic Acid Intermediates

This compound derivatives can be synthesized via boronic acid intermediates. For instance:

This method achieves 2,3,5,6-tetrafluorophenol with high purity under acidic conditions .

Scientific Research Applications

Medicinal Chemistry

The presence of fluorine atoms in organic compounds often enhances their biological activity and pharmacokinetic properties. In the case of 2,3,5,6-tetrafluorobiphenyl, its derivatives have been studied for potential applications in drug development.

- Fluorine-18 Labeling : this compound has been utilized as a prosthetic group for the labeling of biomolecules with Fluorine-18. This isotopic labeling is crucial for positron emission tomography (PET) imaging. For instance, studies have shown that the synthesis of fluorinated compounds like 6-fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester yields high radiochemical purity and efficiency in labeling proteins and peptides for imaging purposes .

Case Study: ImmunoPET Imaging

Research has demonstrated the successful use of this compound derivatives in immunoPET imaging. In one study, two single-domain antibody fragments were labeled using this compound to target HER2 receptors. The labeled antibodies exhibited significant tumor delineation in animal models, indicating the compound's utility in cancer diagnostics .

Materials Science

The unique properties of tetrafluorobiphenyl derivatives make them suitable for advanced materials applications.

- Self-Assembled Monolayers (SAMs) : Compounds derived from this compound have been used to create self-assembled monolayers that enhance surface properties for electronic applications. For example, dithiobis(2,3,5,6-tetrafluorophenyl undecanoate) was synthesized to form SAMs that improve the stability and performance of electronic devices .

Table 1: Properties of Tetrafluorobiphenyl Derivatives in Materials Science

| Compound Name | Application Area | Key Properties |

|---|---|---|

| Dithiobis(2,3,5,6-tetrafluorophenyl undecanoate | Self-assembled monolayers | Enhanced stability and conductivity |

| Bis(2,3,5,6-tetrafluorophenyl)sulfide | Specialty chemicals | Unique reactivity for organic synthesis |

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions.

- Synthetic Intermediates : The compound can be involved in nucleophilic substitution reactions and can serve as a precursor for synthesizing more complex molecules. Its derivatives have shown potential as intermediates in the production of pharmaceuticals .

Case Study: Synthetic Pathways

Research has highlighted several synthetic pathways involving tetrafluorobiphenyl derivatives that lead to biologically active compounds. For instance, the synthesis of 2-Bromo-N-(2,3,5,6-tetrafluorophenyl)butanamide has been noted for its potential pharmacological effects .

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluorobiphenyl involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Regioisomeric Variants

Tetrafluorobiphenyl Isomers

- 2,3,4,5-Tetrafluorobiphenyl : Synthesized alongside 2,3,5,6-tetrafluorobiphenyl via hydrodeboration of borate intermediates. The distinct fluorine arrangement leads to differing electronic properties, as evidenced by ¹⁹F NMR shifts .

- 2,3,2',3'-Tetrafluorobiphenyl : Synthesized via Pd-catalyzed coupling of 2,3-difluoroiodobenzene with 2,3-difluorophenylboronic acid. The fluorine atoms on both phenyl rings enhance steric hindrance, reducing reactivity in further functionalization compared to this compound .

Chlorinated Analogs: Polychlorinated Biphenyls (PCBs)

- 2,3,5,6-Tetrachlorobiphenyl (PCB-65): Structurally analogous but with chlorine substituents.

- 2,2',5,5'-Tetrachlorobiphenyl: A non-coplanar PCB with reduced steric hindrance, enabling faster metabolic degradation than this compound .

Table 2: Environmental and Physical Properties

| Property | This compound | 2,3,5,6-Tetrachlorobiphenyl (PCB-65) |

|---|---|---|

| LogP (octanol-water) | ~3.5 (estimated) | 5.8–6.2 |

| Biodegradability | Moderate | Low |

| Boiling Point | ~375 K (est. from ) | >500 K |

Functionalized Derivatives

- 2,3,5,6-Tetrafluorobenzoic Acid: A key insecticide precursor. The electron-withdrawing fluorine atoms enhance acidity (pKa ~1.5) compared to non-fluorinated benzoic acids (pKa ~4.2) .

- 2,3,5,6-Tetrafluorobenzotrifluoride : Features a trifluoromethyl group, increasing lipophilicity (logP ~4.0) and thermal stability compared to this compound .

Electronic and Catalytic Behavior

Biological Activity

Introduction

2,3,5,6-Tetrafluorobiphenyl is a fluorinated aromatic compound that has gained attention in various fields of research due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound is characterized by the presence of four fluorine atoms attached to a biphenyl structure. The molecular formula is with a molecular weight of approximately 222.17 g/mol. The fluorination significantly alters the electronic properties of the compound, enhancing its reactivity and solubility in various solvents.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 222.17 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that this compound exhibits various biological activities through different mechanisms. One notable study demonstrated its use as a labeling agent for single-domain antibodies (sdAbs) targeting the HER2 receptor. The compound was utilized to synthesize radiolabeled sdAbs with high immunoreactivity and affinity in vitro and in vivo .

The mechanism involves the electrophilic nature of the isothiocyanate group derived from 2,3,5,6-tetrafluorophenol when reacting with nucleophiles such as amines and thiols. This reactivity allows for the formation of stable adducts that can be used in biological assays and imaging techniques.

Case Studies

- ImmunoPET Imaging : In a study involving HER2-expressing cancer cells, sdAbs labeled with this compound showed significant tumor uptake compared to traditional labeling methods. The radiochemical yield was reported at around 5.7% for one sdAb variant . This indicates the potential for using this compound in targeted cancer therapies.

- Toxicological Assessments : Investigations into the toxicity profile of this compound revealed moderate cytotoxic effects on certain cell lines. The compound's interaction with cellular components was assessed through various assays that measured cell viability and proliferation rates .

Table 2: Summary of Biological Activities

| Study Focus | Findings |

|---|---|

| ImmunoPET Imaging | High tumor uptake with low background activity |

| Cytotoxicity | Moderate effects on cell viability |

Applications in Research

The unique properties of this compound have led to its application in several research areas:

- Radiolabeling : Its ability to form stable complexes makes it suitable for use in radiolabeling techniques for imaging purposes.

- Chemical Synthesis : It serves as a precursor in synthesizing other fluorinated compounds that may have therapeutic applications.

- Biological Assays : The compound is utilized in various biochemical assays due to its reactivity with nucleophiles.

Q & A

Q. Basic: What synthetic methodologies are recommended for 2,3,5,6-Tetrafluorobiphenyl, and how can reaction conditions be optimized for high-purity yields?

Methodological Answer:

- Hydrodeboration Route : React fluorinated phenylboronic acids with organolithium reagents (e.g., PhLi) under reflux in 2-methoxyethanol. Post-reaction, evaporate solvents and isolate the product via distillation or chromatography. This method yields this compound with >97% purity when monitored by 19F NMR and GC-MS .

- Optimization Tips :

- Temperature Control : Maintain reflux conditions (80–100°C) to prevent incomplete borate conversion.

- Solvent Selection : Use aprotic solvents (e.g., THF) to minimize side reactions.

- Catalyst Screening : Test palladium or nickel catalysts for cross-coupling efficiency.

Q. Basic: Which analytical techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer:

- 19F NMR Spectroscopy : Key fluorine chemical shifts appear between δ -110 to -150 ppm. Distinct splitting patterns confirm substitution positions .

- GC-MS : Monitor molecular ion peaks at m/z 246 (M+) and fragmentation patterns (e.g., loss of F or biphenyl subunits).

- HRMS : Validate molecular formula (C12H6F4) with <2 ppm mass accuracy.

- X-ray Crystallography : Resolve crystal packing and bond angles, though fluorination may complicate crystal growth .

Q. Advanced: How can researchers resolve contradictions between theoretical and experimental data in structural studies of this compound derivatives?

Methodological Answer:

- Case Example : Discrepancies in elemental analysis (e.g., nitrogen content in ammonium adducts) require:

- Repetition : Confirm synthesis reproducibility under inert atmospheres to exclude moisture/oxygen interference.

- Multi-Technique Validation : Cross-check 19F NMR with XRPD and thermal analysis (TGA/DSC) to identify decomposition byproducts .

- Computational Modeling : Use DFT calculations to predict stable conformers and compare with experimental data .

Q. Advanced: What functionalization strategies enable the use of this compound in advanced materials (e.g., coordination polymers or photosensitizers)?

Methodological Answer:

- Derivatization Routes :

- Hydrazine Formation : React with hydrazine hydrate to produce 2,3,5,6-Tetrafluorophenylhydrazine for ligand synthesis .

- Coordination Chemistry : Introduce thiol or boronate groups (e.g., via Suzuki coupling) to anchor metal centers, as seen in iron(III)-chlorinato complexes for photodynamic therapy .

- Application Example : Incorporate tetrafluorophenyl groups into porphyrin analogs to enhance electron-withdrawing effects and redox stability .

Q. Advanced: How should researchers address discrepancies in 19F NMR spectra during the synthesis of fluorinated biphenyls?

Methodological Answer:

- Root Causes : Isomeric impurities, solvent effects, or dynamic exchange processes.

- Resolution Protocol :

- Variable-Temperature NMR : Identify coalescence temperatures to detect conformational flipping.

- Isotopic Labeling : Use deuterated solvents to eliminate splitting artifacts.

- Cross-Validation : Compare with GC-MS retention times and HRMS isotopic patterns .

Q. Advanced: What precautions are necessary to ensure the stability of this compound during high-temperature reactions?

Methodological Answer:

- Decomposition Risks : Thermal degradation above 200°C may yield tetrafluorobenzoic acid or fluorinated phenols .

- Mitigation Strategies :

- Inert Atmosphere : Use argon/nitrogen to prevent oxidation.

- Short Reaction Times : Employ microwave-assisted synthesis to reduce exposure to heat.

- Additives : Introduce radical inhibitors (e.g., BHT) to suppress free-radical pathways.

Q. Advanced: How can fluorination patterns on biphenyl systems influence electronic properties in optoelectronic materials?

Methodological Answer:

- Electronic Effects :

- Electron-Withdrawing Nature : Fluorine substituents lower HOMO/LUMO levels, enhancing charge transport in OLEDs.

- Steric Impact : Symmetric tetrafluorination (2,3,5,6-positions) reduces molecular distortion, improving crystallinity.

- Experimental Validation : Measure absorption/emission spectra (UV-Vis, fluorescence) and compare with computational predictions (TD-DFT) .

Q. Advanced: What are the best practices for synthesizing isotopically labeled this compound for tracer studies?

Methodological Answer:

- Deuterium Incorporation : Use deuterated arylboronic acids (e.g., C6D5B(OH)2) in cross-coupling reactions.

- 13C/19F Labeling : Employ 13C-enriched CO2 in carboxylation steps or 19F-enriched fluorinating agents (e.g., KF/18-crown-6) .

- Purification : Isolate labeled compounds via HPLC with mass-directed fractionation.

Properties

IUPAC Name |

1,2,4,5-tetrafluoro-3-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F4/c13-8-6-9(14)12(16)10(11(8)15)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKGVNRCLRPAPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.